N-benzyl-3-(1H-tetrazol-1-yl)benzamide

Catalog No.
S11729929
CAS No.
M.F
C15H13N5O
M. Wt
279.30 g/mol
Availability
In Stock
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N-benzyl-3-(1H-tetrazol-1-yl)benzamide

Product Name

N-benzyl-3-(1H-tetrazol-1-yl)benzamide

IUPAC Name

N-benzyl-3-(tetrazol-1-yl)benzamide

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

InChI

InChI=1S/C15H13N5O/c21-15(16-10-12-5-2-1-3-6-12)13-7-4-8-14(9-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21)

InChI Key

SEACGUPVQKBWMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3

N-benzyl-3-(1H-tetrazol-1-yl)benzamide is a compound characterized by the presence of a benzyl group and a tetrazole moiety, specifically at the 3-position of the benzamide structure. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, contributes to the compound's unique chemical properties and biological activities. This compound can be represented by the molecular formula C11H10N4OC_{11}H_{10}N_4O and has a molecular weight of approximately 218.22 g/mol.

, including:

  • N-Alkylation: The introduction of alkyl groups via alkyl halides can occur at the nitrogen atom of the tetrazole ring, which acts as a nucleophile. This reaction typically requires a base such as potassium carbonate to facilitate the process .
  • Condensation Reactions: The amide functional group can participate in condensation reactions with various electrophiles, potentially leading to more complex derivatives.

N-benzyl-3-(1H-tetrazol-1-yl)benzamide exhibits notable biological activities, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. In studies involving similar compounds, derivatives incorporating tetrazole moieties have shown enhanced potency against xanthine oxidase, indicating that this structural feature is critical for biological activity . The compound's ability to form hydrogen bonds through the tetrazole ring may contribute to its binding affinity and efficacy.

The synthesis of N-benzyl-3-(1H-tetrazol-1-yl)benzamide typically involves several steps:

  • Synthesis of Tetrazole: Starting from sodium azide and an appropriate carbonyl compound, a tetrazole ring can be formed through cyclization.
  • Formation of Benzamide: The benzamide structure is synthesized by reacting an amine with a carboxylic acid derivative or an acid chloride.
  • Coupling Reaction: The final step involves coupling the benzyl group with the tetrazole-containing amide, often facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .

N-benzyl-3-(1H-tetrazol-1-yl)benzamide has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new xanthine oxidase inhibitors, which are relevant in treating conditions such as gout and hyperuricemia. Additionally, compounds with similar structures are being explored for their roles in cancer therapy and antimicrobial activity.

Interaction studies using molecular docking simulations have shown that N-benzyl-3-(1H-tetrazol-1-yl)benzamide can effectively bind to target enzymes like xanthine oxidase. These studies help elucidate the binding mechanisms and provide insights into structure-activity relationships, which are crucial for optimizing drug candidates . The presence of the tetrazole moiety enhances interaction through hydrogen bonding and hydrophobic interactions with active site residues.

Several compounds share structural features with N-benzyl-3-(1H-tetrazol-1-yl)benzamide, each exhibiting unique properties:

Compound NameStructureKey Features
N-benzyl-4-(1H-tetrazol-5-yl)benzamideStructureExhibits higher potency against certain targets due to different substitution patterns on the benzene rings.
N-(4-methylbenzyl)-3-(1H-tetrazol-1-yl)benzamideStructureShows improved solubility and bioavailability compared to its parent compound.
2-(1-benzyl)-2-(1H-tetrazol-5-yl)acetamideStructureDemonstrates significant anti-inflammatory properties linked to its structural configuration.

These comparisons highlight how variations in substitution patterns on the benzene rings or modifications to the tetrazole moiety can influence biological activity and pharmacokinetic properties.

While X-ray crystallographic data for N-benzyl-3-(1H-tetrazol-1-yl)benzamide is not explicitly reported in the available literature, analogous compounds provide insights into potential packing behaviors. The molecular formula C₁₅H₁₃N₅O [3] suggests a planar benzamide backbone with orthogonal substituents. The tetrazole ring (1H-tetrazol-1-yl) at the 3-position introduces steric and electronic effects that likely influence crystal symmetry.

In similar benzamide derivatives, such as N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide [1], intermolecular hydrogen bonding between the amide (-CONH-) and tetrazole nitrogen atoms drives layered packing. The benzyl group’s aromatic π-system may participate in edge-to-face interactions, stabilizing the lattice. Predicted space groups for such structures include P2₁/c or P-1, common for monoclinic and triclinic systems, respectively.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR Analysis
The 1H NMR spectrum (400 MHz, DMSO-d₆) of N-benzyl-3-(1H-tetrazol-1-yl)benzamide [3] reveals distinct proton environments:

  • Benzyl group: A singlet at δ 4.65 ppm integrates for 2H (CH₂), while aromatic protons of the benzyl ring appear as a multiplet at δ 7.25–7.35 ppm (5H).
  • Benzamide backbone: The meta-substituted benzene ring shows doublets at δ 8.10 ppm (1H, J = 8.4 Hz) and δ 7.85 ppm (1H, J = 7.8 Hz), with a triplet at δ 7.50 ppm (1H, J = 7.6 Hz).
  • Tetrazole ring: The proton at the 1-position of the tetrazole resonates as a singlet at δ 9.45 ppm [3] [6].

13C NMR Analysis
Key signals include:

  • Carbonyl carbon at δ 167.2 ppm (C=O).
  • Aromatic carbons in the range δ 125–140 ppm.
  • Tetrazole ring carbons at δ 144.5 ppm (C-N) and δ 126.8 ppm (C-H) [3].

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI-TOF) of the compound ([M+H]⁺ = 280.1201) exhibits characteristic fragments:

  • Base peak at m/z 91: Corresponds to the benzyl ion (C₆H₅CH₂⁺).
  • Fragment at m/z 105: Attributable to the protonated tetrazole ring (C₂H₂N₄⁺).
  • Loss of CO: A neutral loss of 28 Da (C=O) yields a fragment at m/z 252.0983 [3] [6].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT calculations (B3LYP/6-311G**) optimize the geometry and electronic properties:

  • Bond lengths: The C=O bond measures 1.224 Å, while the N-Benzyl bond is 1.452 Å.
  • Dihedral angles: The tetrazole ring is nearly coplanar with the benzamide core (dihedral angle = 12.3°), minimizing steric strain.
  • HOMO-LUMO gap: Calculated at 4.8 eV, indicating moderate reactivity [1] [5].

Tables

Table 1: Key 1H NMR Assignments

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Benzyl CH₂4.65Singlet2H
Tetrazole H9.45Singlet1H
Benzamide aromatic7.50–8.10Multiplet4H

Table 2: DFT-Optimized Geometric Parameters

ParameterValue
C=O Bond Length1.224 Å
N-Benzyl Bond1.452 Å
HOMO-LUMO Gap4.8 eV

Amide Bond Formation Strategies

The synthesis of N-benzyl-3-(1H-tetrazol-1-yl)benzamide requires the formation of the amide bond between the carboxylic acid precursor and benzylamine. Several well-established amide bond formation strategies have been extensively documented in the literature, each offering distinct advantages and limitations for this specific transformation.

Acid chloride coupling represents the most commonly employed industrial method for amide bond formation [1]. The reaction typically involves the conversion of 3-(1H-tetrazol-1-yl)benzoic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by nucleophilic attack by benzylamine. This approach consistently delivers high yields (75-95%) with relatively short reaction times (1-4 hours) under mild conditions [2]. However, the method requires the preliminary preparation of the acid chloride, which introduces additional synthetic steps and potential moisture sensitivity concerns.

Carbodiimide-mediated coupling utilizing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) offers excellent selectivity under mild reaction conditions [3]. The addition of auxiliary reagents like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) significantly enhances coupling efficiency, particularly for electron-deficient amines and sterically hindered substrates [4]. Reaction yields typically range from 60-90% with reaction times of 2-8 hours at room temperature to 40°C in solvents such as dichloromethane or dimethylformamide.

Peptide coupling reagents including O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) demonstrate exceptional efficiency for challenging substrates [3]. These reagents form highly reactive active esters that readily undergo nucleophilic substitution with amines, achieving yields of 70-95% within 1-4 hours. The method proves particularly valuable for substrates containing electron-withdrawing groups or sterically demanding substitution patterns.

Direct amidation approaches represent an atom-economical alternative that eliminates the need for stoichiometric coupling reagents [5]. These methods typically employ dehydrating agents such as molecular sieves or utilize catalytic systems that promote the direct condensation of carboxylic acids and amines with water elimination. While environmentally advantageous, direct amidation often requires elevated temperatures (up to 80°C) and extended reaction times (4-24 hours), resulting in moderate yields (60-85%).

Tetrazole Ring Construction via [3+2] Cycloaddition

The tetrazole ring system is most commonly constructed through the [3+2] cycloaddition reaction between organic nitriles and azide sources, a transformation first described by Hantzsch and Vagt in 1901 [6]. This fundamental reaction proceeds through the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile, followed by cyclization to form the five-membered tetrazole ring.

Classical thermal cycloaddition employs sodium azide as the azide source in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 100-150°C [7]. The reaction typically requires 4-24 hours to achieve completion, with yields ranging from 70-90%. The addition of catalytic amounts of ammonium chloride or Lewis acids such as zinc bromide or aluminum chloride significantly accelerates the reaction rate by activating the nitrile substrate [8].

Microwave-assisted synthesis has emerged as a powerful methodology for tetrazole formation, dramatically reducing reaction times while maintaining high yields [9]. Under microwave irradiation, the cycloaddition reaction can be completed within 5-30 minutes at temperatures of 120-180°C, with yields frequently exceeding 85-98%. The enhanced reaction kinetics result from the direct heating of polar molecules and the elimination of thermal lag effects associated with conventional heating methods.

Acid-catalyzed cycloaddition utilizes Brønsted acids such as hydrochloric acid, trifluoromethanesulfonic acid, or p-toluenesulfonic acid to activate the nitrile substrate toward nucleophilic attack [8]. Computational studies indicate that acid catalysis proceeds through nitrile activation rather than azide protonation, with the formation of an open-chain imidoyl azide intermediate that subsequently cyclizes to yield the tetrazole product [10]. This mechanism accounts for the observed correlation between reaction rates and the electron-withdrawing potential of nitrile substituents.

Sharpless click chemistry represents a highly efficient variant of the azide-nitrile cycloaddition that employs trimethylsilyl azide (TMS-N3) as a safer alternative to sodium azide [11]. The reaction proceeds under solvent-free conditions or in the presence of catalytic amounts of copper(I) or silver(I) salts, delivering products in 80-95% yields with excellent substrate scope. The method is particularly valuable for sensitive substrates that might decompose under harsh thermal conditions.

The mechanism of tetrazole formation involves initial coordination of the azide to the nitrile carbon, followed by nucleophilic attack to form an iminyl azide intermediate. Subsequent ring closure through intramolecular cyclization generates the tetrazole ring system. Density functional theory calculations suggest that the reaction proceeds through a stepwise mechanism rather than a concerted cycloaddition, with the rate-determining step being the initial nucleophilic attack [10].

Catalytic Systems for Improved Yield

Transition Metal-Mediated Syntheses

Transition metal catalysis has emerged as a powerful tool for both amide bond formation and tetrazole synthesis, offering enhanced reactivity, selectivity, and functional group tolerance compared to traditional methods [12]. The application of metal catalysts enables reactions to proceed under milder conditions while achieving superior yields and broader substrate scope.

Copper-catalyzed tetrazole synthesis represents one of the most extensively studied metal-catalyzed approaches [13]. Copper(II) sulfate pentahydrate serves as an effective catalyst for the [3+2] cycloaddition of nitriles with sodium azide, with typical loadings of 5-10 mol% sufficient to achieve quantitative conversions. The reaction proceeds through initial coordination of the nitrile substrate to the copper center, which activates the carbon-nitrogen triple bond toward nucleophilic attack by azide. The resulting copper-bound intermediate undergoes cyclization to generate the tetrazole product with concurrent regeneration of the catalytic species.

Cobalt(II) complexes containing multidentate nitrogen ligands demonstrate exceptional activity for tetrazole synthesis [13]. The complex [Co(L)(Cl)2] where L = N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, catalyzes the conversion of aromatic nitriles to tetrazoles with remarkable efficiency. Mechanistic studies have revealed the intermediacy of a cobalt(II) diazido complex that serves as the active catalytic species. This complex has been isolated and structurally characterized, providing unprecedented insight into the catalytic cycle.

Zinc-based catalytic systems offer versatility in both aqueous and organic media [14]. Zinc chloride and zinc bromide function as Lewis acid catalysts that coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon center. The Sharpless method utilizing zinc bromide in aqueous solution represents a particularly practical approach, enabling the synthesis of tetrazoles under environmentally benign conditions. Typical reaction conditions involve heating nitriles with sodium azide in the presence of 10-20 mol% zinc bromide at 100-120°C for 8-24 hours.

Palladium-catalyzed approaches enable the synthesis of tetrazoles through three-component coupling reactions [15]. The reaction involves the palladium-catalyzed coupling of malononitrile derivatives, allyl acetate, and trimethylsilyl azide to generate 2-allyltetrazoles. The proposed mechanism involves the formation of a π-allylpalladium azide complex as a key intermediate, which undergoes [3+2] cycloaddition with the cyano substrate to form the tetrazole framework.

Ruthenium complexes catalyze the dehydrogenative coupling of amines and alcohols to form amides with liberation of hydrogen gas [5]. This atom-economical approach eliminates the need for stoichiometric coupling reagents and produces only water and hydrogen as byproducts. The reaction typically employs ruthenium pincer complexes at 2-8 mol% loading in alcoholic solvents at temperatures of 100-140°C.

Iron(III) salts represent cost-effective alternatives to precious metal catalysts for various synthetic transformations [16]. Iron(III) chloride and iron(III) triflate catalyze the synthesis of tetrazoles through the activation of nitrile substrates, with loadings of 5-15 mol% typically sufficient for complete conversion. The reactions proceed in aqueous media at moderate temperatures (80-100°C), making them particularly attractive for large-scale applications.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents a paradigm shift in synthetic methodology, utilizing mechanical energy to drive chemical transformations in the absence of bulk solvents [17]. This approach offers significant advantages including reduced environmental impact, shortened reaction times, and access to reaction pathways that may be inaccessible through conventional solution-phase methods.

Ball milling serves as the most widely employed mechanochemical technique for organic synthesis [18]. The method involves the mechanical grinding of solid reactants using hardened steel or zirconia balls in a planetary ball mill. For tetrazole synthesis, the combination of aromatic nitriles, sodium azide, and catalytic amounts of Lewis acids can be milled at frequencies of 400-600 revolutions per minute for 30-120 minutes to achieve yields of 80-95%. The mechanical energy induces intimate mixing of reactants and generates local heating effects that promote the cycloaddition reaction.

Liquid-assisted grinding (LAG) incorporates small amounts of liquid additives to enhance reactivity while maintaining the essential characteristics of mechanochemical synthesis [17]. The addition of 10-50 μL of solvent per 100 mg of reactants can dramatically accelerate reaction rates and improve product yields. For tetrazole synthesis, the use of catalytic amounts of acetic acid or water as grinding additives facilitates the formation of the tetrazole ring through acid-catalyzed activation of the nitrile substrate.

Continuous mechanochemical synthesis enables the scale-up of ball milling reactions through the use of continuous processing equipment [19]. These systems allow for the continuous feeding of reactants and removal of products, making mechanochemical synthesis viable for industrial applications. The approach has been successfully demonstrated for the synthesis of various heterocyclic compounds, including tetrazoles, with throughputs exceeding several kilograms per hour.

Mechanocatalysis combines the principles of mechanochemistry with catalytic processes to achieve enhanced reactivity and selectivity [18]. The method involves the co-grinding of reactants with catalytic amounts of metal salts or organocatalysts. For amide bond formation, the mechanochemical coupling of carboxylic acids and amines in the presence of carbodiimides or phosphonium salts yields amide products with excellent efficiency. The method eliminates the need for bulk solvents while maintaining the advantages of catalytic activation.

Solvent-free tetrazole synthesis through mechanochemical methods offers several advantages over conventional solution-phase approaches [20]. The reactions proceed without the need for high-boiling solvents, eliminating concerns about solvent toxicity and disposal. Reaction times are typically reduced from hours to minutes, and the products often require minimal purification. The method is particularly valuable for substrates that are poorly soluble in conventional solvents or that undergo decomposition under thermal conditions.

Purification and Isolation Techniques

Chromatographic Separation Protocols

The purification of N-benzyl-3-(1H-tetrazol-1-yl)benzamide and related compounds requires carefully optimized chromatographic methods to achieve satisfactory separation of the desired product from synthetic impurities and starting materials. The selection of appropriate stationary and mobile phases depends on the specific physicochemical properties of the target compound and the nature of the impurities present.

Column chromatography on silica gel remains the most widely employed method for the preparative purification of tetrazole-containing compounds [21]. The polar nature of the tetrazole ring system necessitates the use of moderately polar eluent systems, typically consisting of ethyl acetate and hexane in ratios ranging from 1:4 to 3:1 depending on the specific substitution pattern. The retention of tetrazole derivatives on silica gel is primarily governed by hydrogen bonding interactions between the tetrazole nitrogen atoms and the silanol groups of the stationary phase.

Flash chromatography provides a rapid and efficient method for the purification of synthetic intermediates and final products [22]. The technique employs moderate pressure (1-2 bar) to accelerate the elution process while maintaining resolution comparable to conventional column chromatography. For tetrazole compounds, typical conditions involve the use of 40-63 μm silica gel with linear gradients of ethyl acetate in hexane, progressing from 10% to 60% ethyl acetate over 20-30 column volumes.

High-performance liquid chromatography (HPLC) offers superior resolution and quantitative analysis capabilities for tetrazole compounds [22]. Reverse-phase HPLC using C18 stationary phases with acetonitrile-water mobile phases provides excellent separation of tetrazole isomers and synthetic impurities. The addition of modifiers such as trifluoroacetic acid or phosphoric acid enhances peak shape and resolution by suppressing ionization of the tetrazole ring system. Typical conditions involve linear gradients from 20% to 80% acetonitrile in water over 30-60 minutes at flow rates of 1-2 mL/min.

Hydrophilic interaction liquid chromatography (HILIC) represents a complementary technique for the analysis of polar tetrazole compounds [23]. The method employs polar stationary phases such as tetrazole-functionalized silica in combination with acetonitrile-water mobile phases containing buffer salts. The retention mechanism involves partitioning of analytes between the mobile phase and a water-enriched layer on the stationary phase surface. HILIC demonstrates superior retention and selectivity for highly polar tetrazole derivatives that elute at or near the void volume in reverse-phase systems.

Preparative thin-layer chromatography (TLC) provides a cost-effective method for the purification of small quantities of tetrazole compounds [24]. The technique employs glass plates coated with silica gel, with detection typically achieved through UV visualization or iodine staining. Preparative TLC is particularly valuable for the isolation of minor products or the purification of analytical standards. Typical conditions involve the use of ethyl acetate-hexane mixtures as developing solvents, with RF values of 0.2-0.6 optimal for efficient separation.

Supercritical fluid chromatography (SFC) offers unique advantages for the separation of tetrazole compounds, particularly for chiral resolution applications [22]. The technique employs supercritical carbon dioxide as the mobile phase, often modified with alcohols or other organic solvents to enhance solvating power. SFC provides rapid analysis times, excellent resolution, and environmentally benign operation. The method is particularly valuable for the purification of tetrazole compounds that are thermally labile or difficult to analyze by conventional liquid chromatography.

Recrystallization Solvent Systems

Recrystallization represents the most fundamental and cost-effective method for the purification of tetrazole compounds, offering the advantage of simultaneously removing impurities and obtaining the product in crystalline form suitable for analytical characterization [21]. The selection of appropriate recrystallization solvents depends on the solubility profile of the target compound and the nature of the impurities present.

Ethanol serves as an excellent recrystallization solvent for many tetrazole derivatives due to its ability to dissolve the compounds at elevated temperatures while providing low solubility at room temperature [21]. The recrystallization process typically involves dissolving the crude product in hot ethanol (78°C), followed by slow cooling to room temperature to allow crystal formation. This method consistently provides good crystal quality with recovery yields of 70-85% for aromatic tetrazole compounds. The polar nature of ethanol facilitates the dissolution of tetrazole compounds through hydrogen bonding interactions with the nitrogen atoms of the tetrazole ring.

Ethyl acetate-hexane mixtures represent the most versatile recrystallization system for benzamide-tetrazole derivatives [25]. The system allows for fine-tuning of the polarity by adjusting the ratio of the two solvents, with typical ratios ranging from 1:1 to 1:4 ethyl acetate to hexane. The recrystallization process involves dissolving the compound in hot ethyl acetate, followed by the gradual addition of hexane until slight turbidity appears. Subsequent cooling yields high-quality crystals with excellent recovery rates (80-95%) and superior optical clarity.

Methanol-water systems provide effective recrystallization conditions for substituted tetrazole compounds with enhanced polar character [21]. The high polarity of methanol facilitates the dissolution of polar tetrazole derivatives, while the addition of water reduces the solubility at room temperature. Typical conditions involve dissolving the compound in hot methanol (65°C) followed by the gradual addition of water until saturation is achieved. The method yields crystals with good quality and recovery rates of 65-80%, although the presence of water can sometimes lead to hydrate formation.

Acetone-water mixtures offer advantages for the recrystallization of polar tetrazole compounds that exhibit limited solubility in purely organic solvents [21]. The system combines the good solvating power of acetone with the crystallization-promoting properties of water. Recrystallization typically involves dissolving the compound in hot acetone (56°C) followed by the controlled addition of water to induce crystallization. Recovery yields range from 60-75% with fair to good crystal quality, depending on the specific substrate structure.

Isopropanol represents an effective alternative to ethanol for the recrystallization of aliphatic tetrazole compounds [21]. The secondary alcohol provides good solubility for tetrazole derivatives at elevated temperatures (82°C) while maintaining low solubility at room temperature. The recrystallization process follows conventional procedures, yielding crystals with good quality and recovery rates of 70-85%. The method is particularly valuable for compounds that form oils or amorphous solids when recrystallized from primary alcohols.

Dimethylformamide-water systems serve as solvents of last resort for highly polar tetrazole compounds that resist crystallization from conventional solvents [21]. The exceptional solvating power of DMF enables the dissolution of even highly polar substrates, while the addition of water promotes crystallization. However, the high boiling point of DMF (153°C) necessitates careful temperature control to prevent thermal decomposition. Recovery yields are typically lower (50-70%) with poor to fair crystal quality, but the method can be successful when other approaches fail.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

279.11201006 g/mol

Monoisotopic Mass

279.11201006 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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